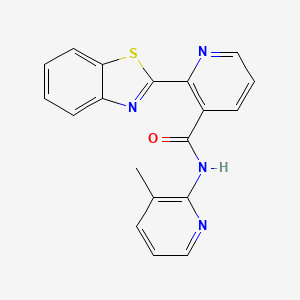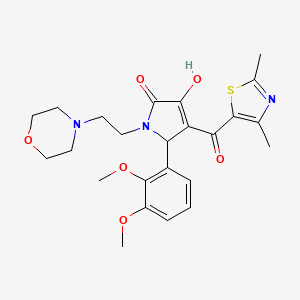![molecular formula C19H25N3O3S B12155179 (5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12155179.png)
(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a complex organic molecule that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, and is further functionalized with a furan ring and a morpholinoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under acidic or basic conditions.
Introduction of the Morpholinoethyl Group: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Furan Ring: This can be done through coupling reactions such as Suzuki or Heck coupling, where a furan boronic acid or halide is coupled with the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring and the thienopyrimidine core can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
相似化合物的比较
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different functional groups.
Furan Derivatives: Compounds containing the furan ring with various substituents.
Morpholine Derivatives: Compounds with the morpholine ring attached to different chemical backbones.
Uniqueness
(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone: is unique due to its combination of a thienopyrimidine core, a furan ring, and a morpholinoethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
[5,6-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H25N3O3S/c1-14-15(2)26-19-16(14)12-21(6-5-20-7-10-24-11-8-20)13-22(19)18(23)17-4-3-9-25-17/h3-4,9H,5-8,10-13H2,1-2H3 |
InChI 键 |
ZEADUOJYVARCEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CCN4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12155099.png)

![1-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155128.png)
![(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155136.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12155144.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155149.png)

![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12155167.png)
![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155175.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155178.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12155182.png)

![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)
